5-bromo-N,3-dimethyl-2-nitroaniline
Description
Properties
CAS No. |
1639116-33-8 |
|---|---|
Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-N,3-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-3-6(9)4-7(10-2)8(5)11(12)13/h3-4,10H,1-2H3 |
InChI Key |
UZHXMAXLRQCDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])NC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The positions of bromine, nitro, and methyl groups critically differentiate analogs. Key examples include:
2-Bromo-5-nitroaniline (CAS 10403-47-1)
- Substituents : Bromine (position 2), nitro (position 5).
- Molecular Formula : C₆H₅BrN₂O₂.
- Properties : Melting point = 137–141°C .
- Comparison : The reversed nitro and bromine positions reduce steric hindrance compared to the target compound. The absence of methyl groups lowers molecular weight and may increase solubility in polar solvents.
4-Bromo-2-nitroaniline (CAS 875-51-4)
- Substituents : Bromine (position 4), nitro (position 2).
- Molecular Formula : C₆H₅BrN₂O₂.
- Properties : Purity >97% (GC) .
- Comparison : Bromine at position 4 creates distinct electronic effects (meta-directing), altering reactivity in electrophilic substitution compared to the target’s bromine at position 4.
5-Bromo-3-nitroaniline (CAS 55215-57-1)
- Substituents : Bromine (position 5), nitro (position 3).
- Molecular Formula : C₆H₅BrN₂O₂.
Halogen and Methyl Substitution Variations
3-Bromo-5-Fluoro-N-Methyl-2-Nitroaniline (CID 126494511)
- Substituents : Bromine (position 3), fluorine (position 5), nitro (position 2), N-methyl.
- Molecular Formula : C₇H₆BrFN₂O₂.
- Comparison : Fluorine’s strong electron-withdrawing effect enhances the nitro group’s deactivating properties. Bromine at position 3 (vs. 5 in the target) alters resonance stabilization .
4-Bromo-2,3-Dimethyl-6-Nitroaniline (CAS 108485-13-8)
- Substituents : Bromine (position 4), nitro (position 6), methyl (positions 2 and 3).
- Molecular Formula : C₈H₉BrN₂O₂.
- Comparison : Additional methyl groups at positions 2 and 3 increase steric bulk, likely reducing reactivity in nucleophilic aromatic substitution compared to the target’s single methyl at position 3 .
N-Substitution Effects
5-Bromo-N,N-Dimethyl-2-Nitroaniline (CAS 860585-20-2)
- Substituents : Bromine (position 5), nitro (position 2), N,N-dimethyl.
- Molecular Formula : C₈H₁₀BrN₂O₂.
- Comparison: The N,N-dimethyl group (vs.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N,3-dimethyl-2-nitroaniline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of aniline derivatives. Key steps include:
- Bromination : Electrophilic substitution at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled acidity.
- Nitration : Introduction of the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration.
- Methylation : N-methylation via reductive amination or alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
Q. Critical Factors :
- Temperature Control : Nitration at elevated temperatures may lead to by-products like dinitro derivatives.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance methylation efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from unreacted intermediates .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 25°C | 78 | 95 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 65 | 90 | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 82 | 98 |
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl groups (δ 2.8–3.2 ppm for N-CH₃; δ 2.2–2.5 ppm for C-CH₃) and aromatic protons (δ 7.0–8.5 ppm). Overlapping signals may require 2D COSY or NOESY.
- ¹³C NMR : Confirms aromatic carbons (δ 110–150 ppm) and methyl carbons (δ 20–40 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₈BrN₂O₂: calc. 258.98, exp. 258.97).
- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELXL software refines crystal structures .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Data | Functional Group Confirmed | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.1 (s, 3H, N-CH₃) | N-methyl | |
| ¹³C NMR | δ 152.3 (C-NO₂) | Nitro group | |
| IR | 1530 cm⁻¹ (NO₂ asymmetric stretch) | Nitro group |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer: Contradictions may arise due to:
- Dynamic Effects : Rotameric equilibria of N-methyl groups can split signals. Use variable-temperature NMR to stabilize conformers.
- Substituent Effects : Electron-withdrawing nitro and bromine groups deshield adjacent protons. Compare with analogs (e.g., 4-bromo-5-fluoro-2-nitroaniline) to benchmark shifts .
- Computational Validation : Density Functional Theory (DFT) calculates expected chemical shifts (e.g., using Gaussian09) and matches experimental data .
Q. What experimental approaches are used to study the reactivity of the nitro group in this compound under varying conditions?
Methodological Answer:
- Kinetic Studies : Monitor nitro group reduction (e.g., with H₂/Pd-C) via UV-Vis spectroscopy or HPLC. Vary pH (acidic vs. basic) to assess protonation effects on reaction rates .
- Competitive Reactions : Compare nitro displacement with other electrophiles (e.g., Cl⁻) under nucleophilic aromatic substitution conditions.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability of the nitro group under inert atmospheres .
Q. How can computational modeling guide the design of this compound derivatives for pharmaceutical applications?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs).
- QSAR Models : Correlate substituent effects (e.g., replacing Br with Cl) with bioactivity data from analogs (e.g., 5-bromo-N,N-dimethyl-2-(phenylsulfonyl)aniline) .
- ADMET Prediction : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .
Q. Table 3: Comparative Bioactivity of Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Bromo-N,N-dimethyl-2-nitroaniline | Kinase X | 0.45 | |
| 5-Chloro analog | Kinase X | 0.78 | |
| 5-Fluoro analog | GPCR Y | 1.2 |
Q. How to address discrepancies in reported melting points or solubility data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
